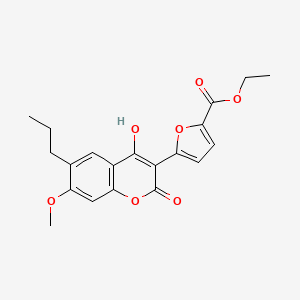
ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a chromene moiety with a furan ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of a chromene derivative with a furan carboxylic acid in the presence of a catalyst such as triethylamine in dichloromethane . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and reduce production costs. Enzymatic catalysis using lipase in ionic liquids has been explored for similar compounds, offering a greener alternative to traditional chemical methods .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chromene derivatives such as:
7-Methoxycoumarin: Known for its fluorescence properties and used in various biochemical assays.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate apart is its unique combination of a chromene and furan ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H20O7 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propylchromen-3-yl)furan-2-carboxylate |
InChI |
InChI=1S/C20H20O7/c1-4-6-11-9-12-16(10-15(11)24-3)27-20(23)17(18(12)21)13-7-8-14(26-13)19(22)25-5-2/h7-10,21H,4-6H2,1-3H3 |
Clave InChI |
SIQUVPQVKPGTBP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1OC)OC(=O)C(=C2O)C3=CC=C(O3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


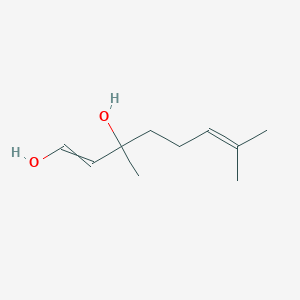
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)

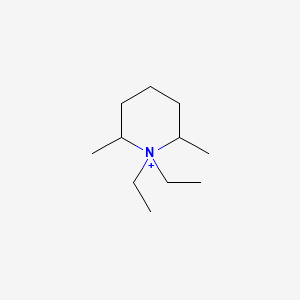
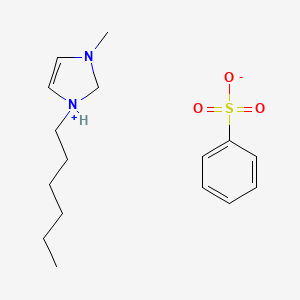
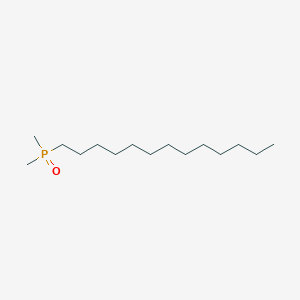
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
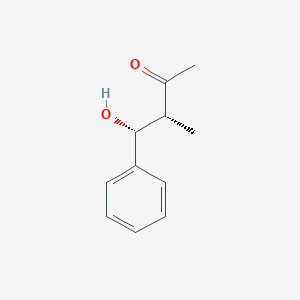

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
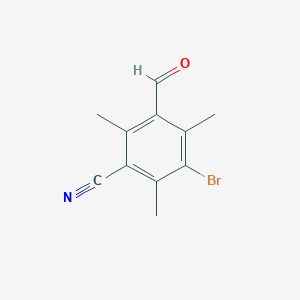
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
